N-(2-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a chlorophenyl group, a pyridinyl group, and an oxadiazolylsulfanyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanamide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The chlorophenyl and pyridinyl groups are introduced through nucleophilic substitution reactions. The final step often involves the coupling of the oxadiazole derivative with the chlorophenyl and pyridinyl intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the chlorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted chlorophenyl or pyridinyl derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyramide
- N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetate
Uniqueness
N-(2-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13ClN4O2S |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C16H13ClN4O2S/c17-12-3-1-2-4-13(12)19-14(22)7-10-24-16-21-20-15(23-16)11-5-8-18-9-6-11/h1-6,8-9H,7,10H2,(H,19,22) |
InChI Key |
VLYBYVLROYDTGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.